1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the pyrrolidinone intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Phenethylurea Moiety: This step involves the reaction of the intermediate with phenethyl isocyanate under mild conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, leading to a different set of derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential as a ligand for biological receptors, making it useful in drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or analgesic effects, warranting further investigation.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the urea moiety might form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenethylurea: Lacks the pyrrolidinone ring, potentially altering its biological activity.
1-(1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea: The hydroxyl group may enhance hydrogen bonding interactions.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-benzylurea: The benzyl group could affect the compound’s solubility and binding properties.
Uniqueness
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is unique due to its combination of a methoxyphenyl group, a pyrrolidinone ring, and a phenethylurea moiety. This combination of functional groups and structural features may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(13-19(23)24)22-20(25)21-12-11-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSCIPEZGNMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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